2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide

Description

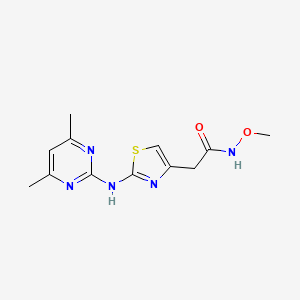

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with dimethyl groups and a thiazole ring, which are connected through an amino linkage

Properties

IUPAC Name |

2-[2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazol-4-yl]-N-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2S/c1-7-4-8(2)14-11(13-7)16-12-15-9(6-20-12)5-10(18)17-19-3/h4,6H,5H2,1-3H3,(H,17,18)(H,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKDADBRHVVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=NC(=CS2)CC(=O)NOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine and thiazole intermediates. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions. The thiazole ring is often prepared via a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

The final step involves coupling the pyrimidine and thiazole intermediates through an amination reaction, followed by the introduction of the methoxyacetamide group. This can be achieved using reagents such as N-methoxyacetamide and appropriate coupling agents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the thiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted amides or thioamides.

Scientific Research Applications

2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP binding, leading to the disruption of signaling cascades involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

- 2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-(2-(trifluoromethoxy)benzyl)acetamide

Uniqueness

Compared to similar compounds, 2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyacetamide group enhances its solubility and bioavailability, making it a more effective candidate for various applications.

Biological Activity

2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-N-methoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazole ring and a pyrimidine moiety, make it a candidate for various therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The thiazole and pyrimidine components facilitate binding to various molecular targets, influencing cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential interactions with receptors that regulate cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest activity against certain bacterial strains.

Biological Activities

Recent studies have reported various biological activities associated with this compound:

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro assays demonstrated its effectiveness in inhibiting the growth of several cancer cell lines, including breast and lung cancers.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | < 1.0 | High sensitivity |

| A549 (Lung) | 1.5 | Moderate sensitivity |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent, particularly against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 50 | 95 |

| Escherichia coli | 100 | 80 |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antitumor Effects : In a study involving human tumor xenografts, treatment with the compound resulted in significant tumor regression without noticeable toxicity to normal tissues .

- Antimicrobial Efficacy Evaluation : A comparative study assessed the antimicrobial effects of various thiazole derivatives, where this compound demonstrated superior inhibition against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.